molecular formula C7H12N2O2 B12868807 4-Amino-1,5-dimethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid CAS No. 773099-89-1

4-Amino-1,5-dimethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid

Cat. No.: B12868807
CAS No.: 773099-89-1
M. Wt: 156.18 g/mol
InChI Key: RNFXYXLVZGSWQL-UHFFFAOYSA-N
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Description

4-Amino-1,5-dimethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound with a pyrrole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,5-dimethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,4-trimethoxybutan-1-amine with carboxylic acids, followed by acid-mediated cyclization to form the pyrrole ring . The reaction conditions often involve the use of catalysts such as iron (III) chloride and solvents like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1,5-dimethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while reduction can produce dihydropyrrole compounds.

Scientific Research Applications

4-Amino-1,5-dimethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential in biological assays and as enzyme inhibitors.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as an intermediate in drug synthesis.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Amino-1,5-dimethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative of the compound being studied.

Comparison with Similar Compounds

    Pyrrole: A simpler heterocyclic compound with a similar ring structure.

    Imidazole: Another heterocyclic compound with two nitrogen atoms in the ring.

    Indole: A bicyclic compound with a fused benzene and pyrrole ring.

Properties

CAS No.

773099-89-1

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

4-amino-1,5-dimethyl-2,5-dihydropyrrole-3-carboxylic acid

InChI

InChI=1S/C7H12N2O2/c1-4-6(8)5(7(10)11)3-9(4)2/h4H,3,8H2,1-2H3,(H,10,11)

InChI Key

RNFXYXLVZGSWQL-UHFFFAOYSA-N

Canonical SMILES

CC1C(=C(CN1C)C(=O)O)N

Origin of Product

United States

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